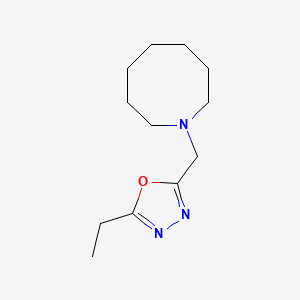![molecular formula C12H15F2NO B7544255 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine, also known as DFMM, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. DFMM is a morpholine derivative that has a unique chemical structure, which makes it an interesting target for synthesis and research. In
科学研究应用
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been reported to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been used as a reagent for various transformations, including the synthesis of heterocyclic compounds and the preparation of chiral building blocks.
作用机制
The exact mechanism of action of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine is not fully understood. However, studies have suggested that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been reported to have various biochemical and physiological effects. In vitro studies have shown that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to induce apoptosis in cancer cells. In vivo studies have shown that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can inhibit tumor growth in mouse models of breast cancer and lung cancer. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to improve cognitive function in mouse models of Alzheimer's disease.
实验室实验的优点和局限性
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has several advantages as a research tool, including its unique chemical structure, its potential applications in various fields, and its reported biological activity. However, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine. One direction is to study the mechanism of action of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in more detail, including its interactions with specific enzymes and proteins. Another direction is to explore the potential applications of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in other fields, such as catalysis and materials science. Additionally, further studies are needed to evaluate the safety and toxicity of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in vivo, which will be important for its potential development as a therapeutic agent.
合成方法
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can be synthesized using various methods, including the reaction of 2,3-difluorobenzylamine with 2-methylmorpholine in the presence of a catalyst. Another method involves the reaction of 2,3-difluorobenzaldehyde with 2-methylmorpholine in the presence of a reducing agent. These methods have been reported in the literature, and the resulting 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine products have been characterized using various analytical techniques.
属性
IUPAC Name |
4-[(2,3-difluorophenyl)methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-9-7-15(5-6-16-9)8-10-3-2-4-11(13)12(10)14/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISXBYHRQHUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544182.png)
![6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)

![4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544209.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)
